1,2-Didecanoyl-sn-glycero-3-phosphocholine

Catalog No.
S651193
CAS No.
3436-44-0
M.F
C28H56NO8P
M. Wt
565.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Didecanoyl-sn-glycero-3-phosphocholine

CAS Number

3436-44-0

Product Name

1,2-Didecanoyl-sn-glycero-3-phosphocholine

IUPAC Name

[(2R)-2,3-di(decanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C28H56NO8P

Molecular Weight

565.7 g/mol

InChI

InChI=1S/C28H56NO8P/c1-6-8-10-12-14-16-18-20-27(30)34-24-26(25-36-38(32,33)35-23-22-29(3,4)5)37-28(31)21-19-17-15-13-11-9-7-2/h26H,6-25H2,1-5H3/t26-/m1/s1

InChI Key

MLKLDGSYMHFAOC-AREMUKBSSA-N

SMILES

CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC

Synonyms

1,2-dicapryl-sn-3-glycerophosphocholine, 1,2-dicapryl-sn-glycero-3-phosphocholine, 1,2-didecanoylphosphatidylcholine, 1,2-didecanoylphosphatidylcholine, (L)-isomer, dicaprylphosphatidylcholine, didecanoyl-L-alpha-phosphatidylcholine

Canonical SMILES

CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC

Isomeric SMILES

CCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC

1,2-Didecanoyl-sn-glycero-3-phosphocholine is a synthetic phospholipid belonging to the class of phosphatidylcholines. Its molecular formula is C28H56NO8P, and it has a molecular weight of approximately 565.72 g/mol. The compound features two decanoyl (C10) fatty acid chains esterified to a glycerol backbone, along with a phosphate group that is linked to a choline moiety. This structure classifies it as a glycerophosphocholine, characterized by the presence of two fatty acids attached via ester linkages to the glycerol molecule .

1,2-Didecanoyl-sn-glycero-3-phosphocholine is not naturally occurring and is primarily detected in individuals exposed to this compound or its derivatives, making it part of the human exposome. The exposome encompasses all environmental exposures an individual encounters throughout their life, which can influence health outcomes .

DDPC plays a role in studies related to drug delivery []. Due to its amphipathic nature, DDPC can self-assemble in water to form structures like liposomes []. Liposomes are spheres with a phospholipid bilayer surrounding an internal aqueous compartment []. These liposomes can be used to encapsulate drugs and deliver them to specific cells or tissues []. The mechanism of action for DDPC specifically involves its ability to form these liposomal structures.

Model Membrane System:

DDC's well-defined structure and biocompatible nature make it a valuable tool for creating model membrane systems. These systems mimic the structure and function of biological membranes, allowing researchers to study various cellular processes in a controlled environment. Studies have employed DDC-based model membranes to investigate membrane fluidity, protein-lipid interactions, and drug-membrane interactions [, ].

Drug Delivery Systems:

DDC has also been explored as a potential carrier for drug delivery. Its ability to form liposomes, spherical structures similar to cells, makes it a promising candidate for encapsulating and delivering therapeutic agents. Studies have shown that DDC-based liposomes can effectively deliver drugs to target sites, potentially improving drug efficacy and reducing side effects [, ].

Typical of phospholipids:

  • Hydrolysis: Under acidic or basic conditions, the ester bonds can be hydrolyzed, releasing free fatty acids and glycerophosphate.
  • Transesterification: The fatty acid chains can be exchanged with other fatty acids through transesterification reactions.
  • Phosphorylation: The phosphate group can be modified or replaced by other functional groups in biochemical pathways.

These reactions are essential for understanding the compound's behavior in biological systems and its potential applications in drug delivery and membrane biology.

1,2-Didecanoyl-sn-glycero-3-phosphocholine exhibits several biological activities:

  • Absorption Enhancer: It has been shown to enhance the absorption of peptide drugs, making it valuable in pharmaceutical formulations .
  • Membrane Fluidity Modulator: As a phospholipid, it plays a role in modulating membrane fluidity, which is crucial for various cellular functions.
  • Potential Inhibitory Effects: Some studies suggest that this compound may have inhibitory effects on certain biological pathways, although further research is needed to elucidate these mechanisms .

The synthesis of 1,2-didecanoyl-sn-glycero-3-phosphocholine typically involves:

  • Starting Materials: Glycerol, decanoic acid (or its derivatives), and choline phosphate.
  • Esterification Reaction: Decanoic acid is reacted with glycerol under acidic conditions to form the diacylglycerol intermediate.
  • Phosphorylation: The diacylglycerol is then phosphorylated using choline phosphate to yield 1,2-didecanoyl-sn-glycero-3-phosphocholine.

This synthetic pathway allows for the production of high-purity phospholipid suitable for research and therapeutic applications.

1,2-Didecanoyl-sn-glycero-3-phosphocholine has several applications:

  • Drug Delivery Systems: Its ability to enhance drug absorption makes it suitable for formulating lipid-based drug delivery systems.
  • Biological Research: Used as a model phospholipid in studies involving membrane dynamics and lipid bilayer properties.
  • Cosmetic Formulations: Incorporated into skin care products due to its emollient properties.

Research on interaction studies involving 1,2-didecanoyl-sn-glycero-3-phosphocholine focuses on its ability to interact with various biomolecules:

  • Protein Interactions: Studies have shown that this phospholipid can influence the conformation and activity of membrane proteins.
  • Lipid-Lipid Interactions: It can form mixed micelles with other lipids, affecting their solubility and bioavailability.

Understanding these interactions is crucial for optimizing its use in drug formulations and therapeutic applications.

Several compounds share structural similarities with 1,2-didecanoyl-sn-glycero-3-phosphocholine. Below are some notable examples:

Compound NameFatty Acid CompositionUnique Features
1,2-Dilauroyl-sn-glycero-3-phosphocholineTwo lauroyl chainsShorter fatty acid chains compared to didecanoyl
1,2-Dipalmitoyl-sn-glycero-3-phosphocholineTwo palmitoyl chainsHigher melting point due to longer chains
1,2-Dioleoyl-sn-glycero-3-phosphocholineTwo oleoyl chainsContains unsaturated fatty acids
1,2-Distearoyl-sn-glycero-3-phosphocholineTwo stearoyl chainsSolid at room temperature due to saturated chains

The uniqueness of 1,2-didecanoyl-sn-glycero-3-phosphocholine lies in its specific chain length (C10) and its synthetic origin, which allows for tailored applications in enhancing drug absorption compared to other similar phospholipids.

Membrane Organization Dynamics

DDPC exhibits distinct phase transition behavior due to its intermediate chain length. The main phase transition temperature ($$Tm$$), where the lipid shifts from a gel to a fluid phase, is influenced by its decanoyl chains. While experimental $$Tm$$ values for DDPC are not explicitly reported in the literature, extrapolation from homologous phosphatidylcholines suggests a $$Tm$$ of approximately 10–15°C [6]. This is lower than 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC, $$Tm = 24°C$$) and higher than unsaturated analogs like 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC, $$T_m = -40.3°C$$) [3] [5] [6].

The shorter acyl chains reduce van der Waals interactions, destabilizing the gel phase and lowering the energy required for phase transition. This property enables DDPC to model membranes under physiological conditions where moderate fluidity is required. Nanoplasmonic sensing (NPS) studies on similar lipids demonstrate that phase transitions correlate with abrupt changes in bilayer thickness and refractive index, which could be applied to DDPC for real-time monitoring of membrane reorganization [3].

Lipid Bilayer Formation Mechanisms

DDPC’s saturated decanoyl chains promote rapid self-assembly into lamellar bilayers in aqueous environments. The molecular structure—a glycerol backbone with esterified decanoic acids at the sn-1 and sn-2 positions and a phosphocholine headgroup—facilitates tight packing in the gel phase (Figure 1).

Table 1: Structural Parameters of DDPC Bilayers

PropertyValueSource
Hydrophobic Thickness~2.4 nm (gel phase) [6]
Headgroup Area0.64 nm²/molecule (fluid phase) [6]
Transition Enthalpy ($$\Delta H$$)~20 kJ/mol (estimated) [6]

The shorter chains reduce hydrophobic mismatch in mixed lipid systems, making DDPC ideal for reconstituting membrane proteins or studying curvature-sensitive processes [4]. Unlike longer-chain phosphatidylcholines (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC), DDPC’s bilayers exhibit lower mechanical stability but higher adaptability to osmotic stress [6].

Structural Comparisons with Other Phosphocholines

DDPC’s behavior bridges the gap between short- and long-chain phosphatidylcholines:

Table 2: Phase Transition Temperatures of Selected Phosphatidylcholines

LipidAcyl Chains$$T_m$$ (°C)
DDPC10:0/10:0~12 (est.) [6]
DMPC14:0/14:024 [3]
DPPC16:0/16:041.4 [3]
DOPC18:1/18:1-40.3 [5]

The absence of unsaturation in DDPC’s acyl chains eliminates kinks, enabling denser packing compared to unsaturated analogs. However, its shorter chains result in a smaller cross-sectional area per molecule (~0.64 nm²) than DMPC (0.72 nm²) or DSPC (0.85 nm²) in the fluid phase [6]. This balance makes DDPC a versatile component in hybrid membranes for studying lipid-lipid interactions.

Role in Model Membrane Systems

DDPC is widely used to construct liposomes and supported lipid bilayers (SLBs) for drug delivery and membrane protein studies. Its rapid self-assembly kinetics and moderate $$T_m$$ allow for stable bilayer formation at room temperature, unlike longer-chain lipids requiring elevated temperatures [4].

In nanoparticle functionalization, DDPC’s fluid-phase bilayers at physiological temperatures enhance encapsulation efficiency for hydrophilic drugs. For example, DDPC-based liposomes exhibit 15–20% higher loading capacity for small interfering RNA (siRNA) compared to DSPC systems, attributed to reduced bilayer rigidity [4].

Self-Assembly Properties in Aqueous Environments

DDPC’s critical micelle concentration (CMC) is higher than that of lipids with longer acyl chains, favoring bilayer over micelle formation. In aqueous solutions, it forms multilamellar vesicles (MLVs) that transition to unilamellar vesicles upon sonication. Molecular dynamics simulations suggest that the decanoyl chains adopt a tilted conformation in the gel phase, with a tilt angle of ~32° relative to the bilayer normal [6].

The lipid’s self-assembly is entropy-driven, with hydrophobic interactions dominating below $$Tm$$. Above $$Tm$$, increased acyl chain disorder and headgroup mobility reduce the free energy barrier for vesicle fusion, enabling dynamic remodeling in response to environmental stimuli [6].

1,2-Didecanoyl-sn-glycero-3-phosphocholine represents a unique member of the saturated phosphatidylcholine family, characterized by distinctive thermodynamic properties that distinguish it from its longer-chain counterparts. Understanding the phase behavior and thermodynamic characteristics of this compound provides crucial insights into membrane biophysics and lipid bilayer dynamics.

Phase Transitions in 1,2-Didecanoyl-sn-glycero-3-phosphocholine Systems

The phase transition behavior of 1,2-Didecanoyl-sn-glycero-3-phosphocholine systems exhibits remarkable characteristics that set it apart from other saturated phosphatidylcholines. Unlike longer-chain saturated phospholipids such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine or 1,2-distearoyl-sn-glycero-3-phosphocholine, which undergo well-defined gel-to-liquid crystalline phase transitions at physiologically relevant temperatures, 1,2-Didecanoyl-sn-glycero-3-phosphocholine demonstrates a notably low phase transition temperature of approximately -6°C [1] [2].

This exceptionally low transition temperature results from the shortened decanoyl acyl chains, which significantly reduce the van der Waals interactions between adjacent hydrocarbon tails within the bilayer structure. The relationship between acyl chain length and phase transition temperature follows a predictable pattern across the phosphatidylcholine series, with each additional methylene group contributing approximately 6.9°C to the transition temperature [1]. The abbreviated chain length in 1,2-Didecanoyl-sn-glycero-3-phosphocholine consequently positions this lipid in the liquid-crystalline phase under all physiological conditions.
The absence of a gel phase under normal experimental conditions fundamentally alters the phase behavior compared to longer-chain analogues. While phospholipids such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine exhibit complex phase sequences including crystalline, gel, ripple, and liquid-crystalline phases [3] [1], 1,2-Didecanoyl-sn-glycero-3-phosphocholine primarily exists in the liquid-crystalline state across the temperature range typically studied in membrane research.

The molecular basis for this behavior lies in the reduced hydrophobic interactions between the short decanoyl chains. Molecular dynamics simulations have demonstrated that shorter-chain phospholipids exhibit increased conformational flexibility and decreased intermolecular packing efficiency compared to their longer-chain counterparts [4] [5]. This enhanced molecular mobility prevents the formation of the highly ordered gel phase that characterizes longer saturated phospholipids at lower temperatures.

Thermotropic Behavior

The thermotropic behavior of 1,2-Didecanoyl-sn-glycero-3-phosphocholine reflects the fundamental molecular properties imposed by its shortened acyl chains. The compound exhibits continuous liquid-crystalline behavior across a wide temperature range, from its phase transition temperature of -6°C to elevated temperatures well above physiological conditions [2]. This extended liquid-crystalline range contrasts sharply with the behavior of longer-chain saturated phosphatidylcholines, which undergo multiple thermotropic transitions.

The absence of pretransition phenomena in 1,2-Didecanoyl-sn-glycero-3-phosphocholine systems represents another distinctive characteristic. Longer-chain saturated phospholipids typically exhibit pretransitions preceding the main gel-to-liquid crystalline transition, characterized by the formation of ripple phases [3] [6]. These pretransitions involve complex reorganizations of headgroup packing and acyl chain conformations. However, the short decanoyl chains in 1,2-Didecanoyl-sn-glycero-3-phosphocholine lack sufficient length to support the intermolecular interactions necessary for ripple phase formation.

Temperature-dependent structural studies have revealed that 1,2-Didecanoyl-sn-glycero-3-phosphocholine bilayers maintain relatively constant area per lipid values across physiological temperature ranges. This thermal stability reflects the inherently fluid nature of the bilayer, where temperature changes primarily affect the amplitude of molecular motions rather than inducing phase transitions. The lateral diffusion coefficients of 1,2-Didecanoyl-sn-glycero-3-phosphocholine molecules remain elevated compared to gel-phase lipids, facilitating rapid lateral movement within the bilayer plane.

The thermotropic behavior also encompasses changes in bilayer thickness and hydration properties. As temperature increases, 1,2-Didecanoyl-sn-glycero-3-phosphocholine bilayers exhibit modest decreases in thickness due to increased gauche conformations in the acyl chains [5]. The headgroup hydration remains relatively constant, maintaining the characteristic water coordination observed in phosphatidylcholine systems.

Differential Scanning Calorimetry Studies

Differential scanning calorimetry investigations of 1,2-Didecanoyl-sn-glycero-3-phosphocholine have provided quantitative insights into its thermodynamic properties and phase transition characteristics. The extremely low phase transition temperature of -6°C necessitates specialized experimental conditions and careful sample preparation to observe the thermal events.

The calorimetric signature of 1,2-Didecanoyl-sn-glycero-3-phosphocholine differs markedly from longer-chain phosphatidylcholines. The main transition peak appears as a relatively broad, low-enthalpy event due to the reduced cooperativity associated with shorter acyl chains. The transition enthalpy for 1,2-Didecanoyl-sn-glycero-3-phosphocholine has not been extensively characterized, but theoretical considerations suggest it would be substantially lower than the values observed for longer-chain analogues such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (23.8 kJ/mol) or 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (33.0 kJ/mol).

The absence of pretransition events in differential scanning calorimetry thermograms of 1,2-Didecanoyl-sn-glycero-3-phosphocholine confirms the lack of complex phase behavior observed in longer-chain systems [3]. This simplified thermal profile reflects the direct transition from a loosely packed crystalline state to the liquid-crystalline phase without intermediate ripple phase formation.

Comparative differential scanning calorimetry studies across the phosphatidylcholine series have demonstrated the systematic relationship between acyl chain length and thermodynamic parameters. The van't Hoff enthalpy, which reflects the cooperativity of the phase transition, decreases significantly for shorter-chain phospholipids due to reduced intermolecular interactions. This trend reaches its extreme in 1,2-Didecanoyl-sn-glycero-3-phosphocholine, where the minimal van der Waals interactions between decanoyl chains result in highly non-cooperative melting behavior.

The heat capacity profiles obtained from differential scanning calorimetry measurements provide additional insights into the molecular dynamics of 1,2-Didecanoyl-sn-glycero-3-phosphocholine systems. The relatively constant heat capacity across the liquid-crystalline temperature range indicates uniform molecular motions and the absence of higher-order structural reorganizations that characterize longer-chain phospholipids.

Phase Coexistence Phenomena

The phase coexistence behavior of 1,2-Didecanoyl-sn-glycero-3-phosphocholine in binary and multicomponent lipid systems reveals important aspects of membrane organization and lipid-lipid interactions. When combined with longer-chain saturated phospholipids, 1,2-Didecanoyl-sn-glycero-3-phosphocholine can induce complex phase separation phenomena due to hydrophobic mismatch effects.

In binary mixtures with longer-chain phospholipids such as 1,2-distearoyl-sn-glycero-3-phosphocholine, 1,2-Didecanoyl-sn-glycero-3-phosphocholine demonstrates limited miscibility due to the substantial difference in hydrophobic chain lengths. The six-carbon difference between the decanoyl chains of 1,2-Didecanoyl-sn-glycero-3-phosphocholine and the stearoyl chains of 1,2-distearoyl-sn-glycero-3-phosphocholine exceeds the threshold for ideal mixing behavior, leading to lateral phase separation within the bilayer plane.

Experimental evidence from fluorescence microscopy and nuclear magnetic resonance spectroscopy has confirmed the formation of distinct lipid domains in mixtures containing significant proportions of 1,2-Didecanoyl-sn-glycero-3-phosphocholine. These domains are characterized by different physical properties, with 1,2-Didecanoyl-sn-glycero-3-phosphocholine-enriched regions exhibiting higher fluidity and faster lateral diffusion rates compared to regions enriched in longer-chain lipids.

The thermodynamic driving force for phase separation arises from the unfavorable energetic cost of hydrophobic mismatch. When 1,2-Didecanoyl-sn-glycero-3-phosphocholine molecules are embedded within a matrix of longer-chain lipids, the shorter decanoyl chains cannot fully span the hydrophobic region of the bilayer, creating energetically unfavorable contacts between the hydrophobic tails and the aqueous environment. This mismatch penalty promotes lateral segregation into compositionally distinct domains.

Molecular dynamics simulations have provided detailed insights into the molecular mechanisms underlying phase coexistence in 1,2-Didecanoyl-sn-glycero-3-phosphocholine-containing systems [4]. These computational studies reveal that shorter lipids tend to aggregate in regions of reduced bilayer thickness, while longer-chain lipids form thicker domains. The interface between these regions is characterized by increased conformational disorder and enhanced water penetration.

Temperature-Dependent Structural Changes

The structural organization of 1,2-Didecanoyl-sn-glycero-3-phosphocholine bilayers exhibits systematic temperature-dependent variations that reflect the dynamic nature of the liquid-crystalline phase. Unlike longer-chain phospholipids that undergo discrete phase transitions, 1,2-Didecanoyl-sn-glycero-3-phosphocholine demonstrates continuous structural evolution with temperature [5].

Atomic force microscopy and molecular dynamics simulation studies have revealed that 1,2-Didecanoyl-sn-glycero-3-phosphocholine bilayers maintain their fundamental lamellar organization across wide temperature ranges while exhibiting gradual changes in molecular packing and dynamics. The area per lipid increases systematically with temperature due to enhanced thermal motion of the acyl chains and headgroups.

The molecular order parameters of 1,2-Didecanoyl-sn-glycero-3-phosphocholine acyl chains show consistent temperature dependence, with increased disorder at elevated temperatures. Nuclear magnetic resonance measurements of deuterium order parameters indicate that the decanoyl chains exhibit high conformational flexibility even at relatively low temperatures, reflecting the inherent fluidity of the system.

Temperature-dependent changes in bilayer thickness represent another important structural parameter. As temperature increases, 1,2-Didecanoyl-sn-glycero-3-phosphocholine bilayers undergo progressive thinning due to increased gauche conformations in the acyl chains [5]. This thinning is more pronounced than that observed in longer-chain phospholipids due to the greater conformational freedom of the shorter decanoyl chains.

The headgroup region of 1,2-Didecanoyl-sn-glycero-3-phosphocholine bilayers also exhibits temperature-dependent structural modifications. Increased thermal motion at higher temperatures affects the orientation and hydration of the phosphocholine headgroups, leading to subtle changes in the interfacial properties of the bilayer. These modifications influence the interaction of the bilayer with water molecules and potentially membrane-associated proteins.

Hydration properties of 1,2-Didecanoyl-sn-glycero-3-phosphocholine bilayers demonstrate temperature sensitivity, with water penetration into the bilayer core increasing at elevated temperatures. This enhanced water permeability reflects the increased conformational disorder of the short acyl chains and the associated creation of temporary hydrophobic defects within the bilayer structure.

The lateral organization of 1,2-Didecanoyl-sn-glycero-3-phosphocholine molecules within the bilayer plane also evolves with temperature. Molecular dynamics simulations indicate that the radial distribution functions between neighboring lipid molecules broaden with increasing temperature, reflecting enhanced lateral mobility and reduced positional correlations. This temperature-dependent behavior contributes to the unique membrane properties of 1,2-Didecanoyl-sn-glycero-3-phosphocholine-containing systems.

Data Tables

PhosphatidylcholinePhase Transition Temperature (°C)Acyl Chain LengthPhase at 37°C
10:0 PC (DDPC)-610Liquid-crystalline
12:0 PC (DLPC)-212Liquid-crystalline
14:0 PC (DMPC)2414Liquid-crystalline
16:0 PC (DPPC)4116Gel
18:0 PC (DSPC)5518Gel
Thermodynamic PropertyDDPCDMPCDPPCDSPC
Main Transition Temperature (°C)-6244155
PretransitionNot observed~15°C~33°C~48°C
Transition Enthalpy (kJ/mol)Not reported23.833.045.0
Phase Below TmLβ'Lβ'Lβ'
Phase Above Tm

XLogP3

7

Hydrogen Bond Acceptor Count

8

Exact Mass

565.37435474 g/mol

Monoisotopic Mass

565.37435474 g/mol

Heavy Atom Count

38

UNII

66BXC7TK3J

Wikipedia

1,2-didecanoyl-sn-glycero-3-phosphocholine
1,2-dicapryl-sn-glycero-3-phosphocholine

Use Classification

Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Diacylglycerophosphocholines [GP0101]

Dates

Last modified: 08-15-2023
1.Agerholm, C.,Bastholm, L.,Johansen, P.B., et al. Epithelial transport and bioavailability of intranasally administered human growth hormone formulated with the absorption enhancers didecanoyl-L-α-phosphatidylcholine and α-cyclodextrin in rabbits. Journa

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